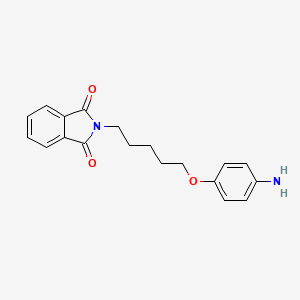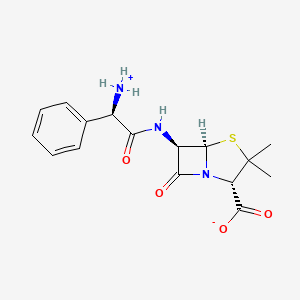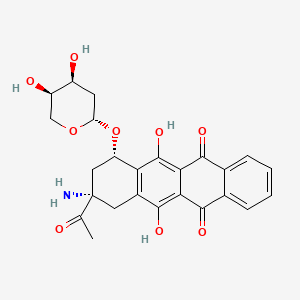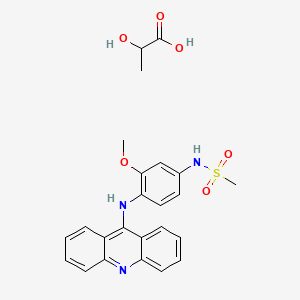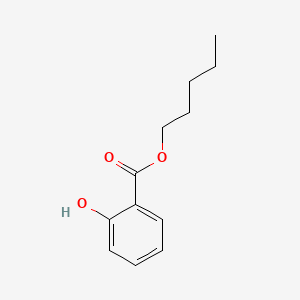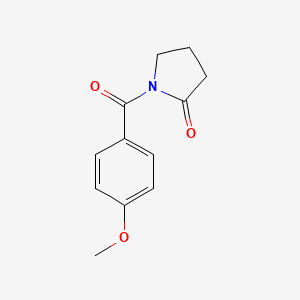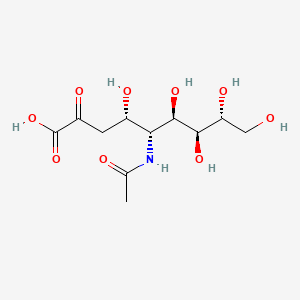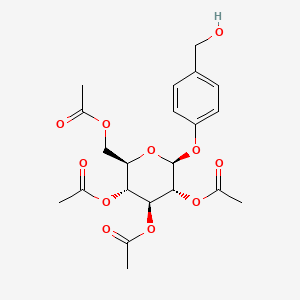
adenosine 5'-monophosphate
Overview
Description
adenosine 5'-monophosphate, also known as 5’-adenylic acid, is a nucleotide that plays a crucial role in cellular metabolism. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine. This compound is present in all known forms of life and is a key component in the synthesis of RNA .
Mechanism of Action
Target of Action
Adenosine monophosphate (AMP) is a nucleotide that is found in RNA . It primarily targets immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, and the improvement of delayed cutaneous hypersensitivity . AMP also targets enzymes such as EC 3.1.3.11 (fructose-bisphosphatase) and EC 3.1.3.1 (alkaline phosphatase), and acts as an adenosine A1 receptor agonist .
Mode of Action
AMP interacts with its targets to modulate immune responses. It enhances T-cell maturation and function, natural killer cell activity, and improves delayed cutaneous hypersensitivity . It also helps resistance to infectious agents such as Staphylococcus aureus and Candida albicans . Furthermore, AMP modulates T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells .
Biochemical Pathways
AMP plays a crucial role in many cellular metabolic processes. It is interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP), activating enzymes such as myophosphorylase-b . AMP is also a component in the synthesis of RNA . In the immune system, cyclic adenosine monophosphate (cAMP) is a potent regulator of innate and adaptive immune cell functions .
Pharmacokinetics
The pharmacokinetics of AMP involves its conversion into ATP. AMP can be produced from ADP by the myokinase (adenylate kinase) reaction when the ATP reservoir in the cell is low . Or AMP may be produced by the hydrolysis of one high energy phosphate bond of ADP . AMP can also be converted into inosine monophosphate by the enzyme myoadenylate deaminase .
Result of Action
The action of AMP results in a number of effects on the immune system. It reverses malnutrition and starvation-induced immunosuppression, enhances T-cell maturation and function, improves natural killer cell activity, and helps resistance to certain infectious agents . It also modulates T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells .
Action Environment
The action of AMP is influenced by various environmental factors. For instance, in the immune system, cAMP regulates pro- and anti-inflammatory activities: drugs that elevate intracellular cAMP levels reduce the production of pro-inflammatory mediators and increase the production of anti-inflammatory factors in numerous immune cells . The action of AMP is also influenced by the availability of ATP in the cell .
Biochemical Analysis
Biochemical Properties
Adenosine monophosphate is integral to many cellular metabolic processes. It is interconverted to adenosine triphosphate and adenosine diphosphate, which are essential for energy transfer. Adenosine monophosphate allosterically activates enzymes such as myophosphorylase-b, which is involved in glycogen breakdown . Additionally, adenosine monophosphate is a component in the synthesis of RNA, highlighting its importance in genetic information processing .
Cellular Effects
Adenosine monophosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a signaling molecule in the cyclic adenosine monophosphate pathway, regulating immune cell functions and inflammatory responses . Adenosine monophosphate also affects T-cell maturation, natural killer cell activity, and resistance to infectious agents .
Molecular Mechanism
At the molecular level, adenosine monophosphate exerts its effects through binding interactions with biomolecules and enzyme activation. It is produced from adenosine triphosphate by adenylate cyclase and is involved in the regulation of glycogen, sugar, and lipid metabolism . Adenosine monophosphate activates protein kinase A, which phosphorylates various target proteins, influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adenosine monophosphate can change over time. Its stability and degradation are influenced by various factors, including enzymatic activity and environmental conditions. Long-term studies have shown that adenosine monophosphate can regulate energy homeostasis and cellular metabolism during periods of high energy expenditure .
Dosage Effects in Animal Models
The effects of adenosine monophosphate vary with different dosages in animal models. At low doses, it enhances immune functions and cellular metabolism. At high doses, adenosine monophosphate can cause toxic effects, including alterations in cardiovascular function and energy metabolism .
Metabolic Pathways
Adenosine monophosphate is involved in several metabolic pathways, including the purine nucleotide cycle and the synthesis of RNA. It can be converted into inosine monophosphate by the enzyme myoadenylate deaminase, which frees an ammonia group . Adenosine monophosphate also plays a role in the regulation of glycolipid metabolism and energy homeostasis .
Transport and Distribution
Within cells and tissues, adenosine monophosphate is transported and distributed through various mechanisms. It is rapidly taken up by an active transport system into erythrocytes and vascular endothelial cells . Adenosine monophosphate is also involved in the regulation of cyclic adenosine monophosphate gradients, which are limited by phosphodiesterases .
Subcellular Localization
Adenosine monophosphate is localized in specific subcellular compartments, where it exerts its activity. It is involved in the regulation of cyclic adenosine monophosphate signaling pathways, which are compartmentalized within cells . The subcellular localization of adenosine monophosphate is influenced by various factors, including targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
adenosine 5'-monophosphate can be synthesized through various enzymatic and chemical methods. One common approach involves the enzymatic cascade synthesis using nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts. This method is efficient and can be applied to a wide range of natural and modified nucleotide products .
Industrial Production Methods
In industrial settings, adenosine monophosphate is often produced through the hydrolysis of adenosine triphosphate (ATP) or adenosine diphosphate (ADP). The hydrolysis of ATP into adenosine monophosphate and pyrophosphate is a common method. Additionally, adenosine monophosphate can be produced from ADP by the myokinase (adenylate kinase) reaction when the ATP reservoir in the cell is low .
Chemical Reactions Analysis
Types of Reactions
adenosine 5'-monophosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and deamination.
Common Reagents and Conditions
Hydrolysis: this compound can be hydrolyzed to adenosine and inorganic phosphate under acidic or enzymatic conditions.
Phosphorylation: It can be phosphorylated to form adenosine diphosphate (ADP) and adenosine triphosphate (ATP) using kinases and ATP as a phosphate donor.
Deamination: This compound can be converted into inosine monophosphate by the enzyme myoadenylate deaminase, releasing an ammonia group.
Major Products Formed
Hydrolysis: Adenosine and inorganic phosphate.
Phosphorylation: Adenosine diphosphate (ADP) and adenosine triphosphate (ATP).
Deamination: Inosine monophosphate and ammonia.
Scientific Research Applications
adenosine 5'-monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of RNA and other nucleotides.
Biology: this compound plays a role in cellular energy transfer and signal transduction. It is involved in the regulation of metabolic pathways and enzyme activation.
Medicine: It is used in the study of metabolic diseases and as a potential therapeutic agent.
Comparison with Similar Compounds
adenosine 5'-monophosphate is similar to other nucleotides such as adenosine diphosphate (ADP) and adenosine triphosphate (ATP). it is unique in its role as a monophosphate nucleotide and its involvement in specific metabolic pathways. Similar compounds include:
Adenosine diphosphate (ADP): Contains two phosphate groups and is involved in energy transfer.
Adenosine triphosphate (ATP): Contains three phosphate groups and is the primary energy carrier in cells.
Inosine monophosphate (IMP): Formed by the deamination of adenosine monophosphate and involved in purine metabolism
This compound’s unique role in cellular metabolism and its involvement in various biochemical processes make it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMBCSSLTHHNCD-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24937-83-5 | |
| Record name | Poly(A) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5022560 | |
| Record name | Adenosine 5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adenosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/, READILY SOL IN BOILING WATER, SOL IN 10% HCL, INSOL IN ALCOHOL, 10 mg/mL at 20 °C | |
| Record name | Adenosine phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00131 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ADENOSINE 5'-PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Adenosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Nucleotides such as Adenosine-5'-Monophosphate affect a number of immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, the improvement of delayed cutaneous hypersensitivity, helping resistance to such infectious agents as Staphylococcus aureus and Candida albicans, and finally the modulation of T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells. Studies have shown that mice fed a nucleotide-free diet have both impaired humoral and cellular immune responses. The addition of dietary nucleotides normalizes both types of responses. RNA, a delivery form of nucleotides, and ribonucleotides were used in these studies. The mechanism of the immune-enhancing activity of nucleic acids/nucleotides is not clear. | |
| Record name | Adenosine phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00131 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
CRYSTALS FROM WATER + ACETONE, POWDER, NEEDLES FROM WATER & DIL ALC | |
CAS No. |
61-19-8 | |
| Record name | Adenosine monophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine phosphate [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00131 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine 5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/415SHH325A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ADENOSINE 5'-PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Adenosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196-200 °C, 195 °C | |
| Record name | Adenosine phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00131 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ADENOSINE 5'-PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Adenosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


